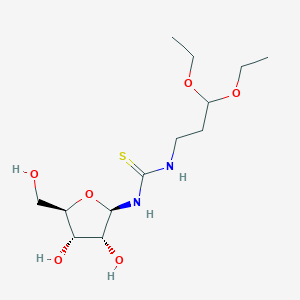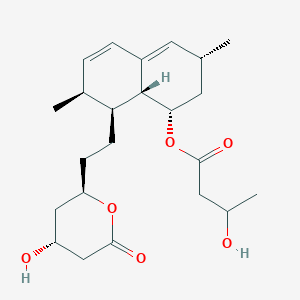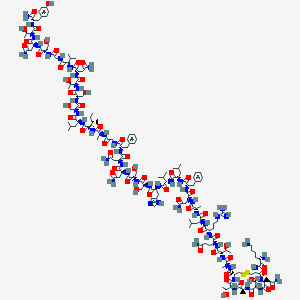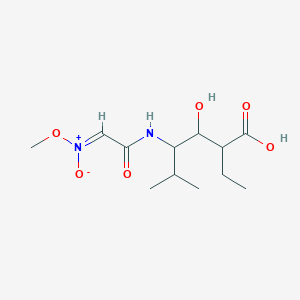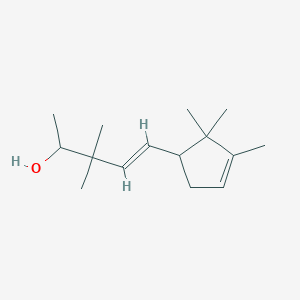
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders.
作用机制
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been shown to improve cognitive function in animal models and human studies. It increases the levels of acetylcholine in the brain, which can improve memory, attention, and other cognitive functions. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. It has also been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. However, there are some limitations to its use in lab experiments. It may have off-target effects and may not be specific to acetylcholinesterase inhibition. It may also have limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. One area of research is the development of more potent and specific inhibitors of acetylcholinesterase. Another area of research is the investigation of the neuroprotective effects of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in combination with other drugs for the treatment of cognitive disorders. Finally, there is ongoing research into the mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester and its effects on other neurotransmitters in the nervous system.
合成方法
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can be synthesized through a multistep process. The first step involves the reaction of 3-(hexyloxy)phenol with ethyl chloroformate to form ethyl 3-(hexyloxy)phenylcarbamate. This intermediate is then reacted with piperidine in the presence of a catalyst to form carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
科学研究应用
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. It is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
属性
CAS 编号 |
105405-73-0 |
|---|---|
产品名称 |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
分子式 |
C20H33ClN2O3 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
(1-ethylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-7-15-24-19-10-8-9-17(16-19)21-20(23)25-18-11-13-22(4-2)14-12-18;/h8-10,16,18H,3-7,11-15H2,1-2H3,(H,21,23);1H |
InChI 键 |
HEXGBFQHVBQVGT-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
规范 SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
同义词 |
CARBANILIC ACID, m-(HEXYLOXY)-, 1-ETHYL-4-PIPERIDYL ESTER, HYDROCHLORI DE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




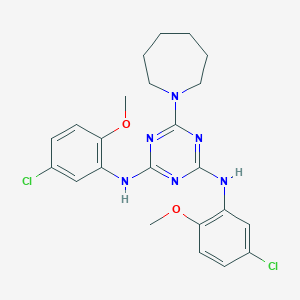
![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
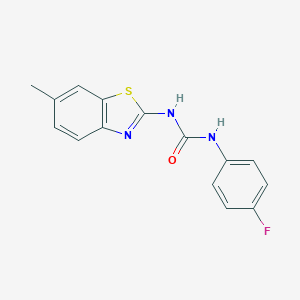
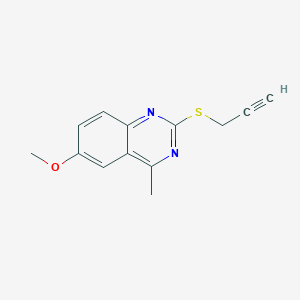
![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
